

Boiling Point of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-methylpyridazine-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the boiling point of **ethyl 3-methylpyridazine-4-carboxylate**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document provides a comprehensive overview based on the analysis of related chemical structures and established principles of physical chemistry. It also outlines detailed experimental protocols for the precise determination of this physical property, a crucial parameter in purification, synthesis, and process development.

Physicochemical Properties and Boiling Point Estimation

While a definitive experimental boiling point for **ethyl 3-methylpyridazine-4-carboxylate** is not readily available in the reviewed literature and chemical databases, an estimation can be derived from the analysis of analogous compounds. The boiling point of a substance is primarily influenced by factors such as molecular weight, intermolecular forces (including dipole-dipole interactions and van der Waals forces), and molecular shape.

The presence of the polar pyridazine ring and the carboxylate group in **ethyl 3-methylpyridazine-4-carboxylate** suggests that it will have a significantly higher boiling point than nonpolar compounds of similar molecular weight due to dipole-dipole interactions. For context, the parent heterocycle, pyridazine, has a boiling point of 208 °C. The addition of a

methyl and an ethyl carboxylate group will increase the molecular weight and likely the polarity, further elevating the boiling point.

For comparative purposes, the boiling points of related heterocyclic compounds are presented in the table below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Pyridazine	C4H4N2	80.09	208
3-Methylpyridine	C6H7N	93.13	143-144
Ethyl Nicotinate (Ethyl pyridine-3-carboxylate)	C8H9NO2	151.16	222-224
3-Methylpyridine-4-carboxylic acid	C7H7NO2	137.14	389

Note: The boiling point of 3-methylpyridine-4-carboxylic acid is significantly higher due to strong intermolecular hydrogen bonding between the carboxylic acid groups.

Based on these comparisons, the boiling point of **ethyl 3-methylpyridazine-4-carboxylate** is anticipated to be in the range of 220-260 °C at atmospheric pressure. However, for drug development and process scale-up, a precise experimental value is indispensable.

Experimental Determination of Boiling Point

To obtain an accurate boiling point for **ethyl 3-methylpyridazine-4-carboxylate**, standard laboratory procedures should be followed. The choice of method may depend on the quantity of the substance available.

Method 1: Distillation Method (for quantities > 5 mL)

This method is suitable when a sufficient amount of the compound is available for purification by distillation.

Protocol:

- **Apparatus Setup:** Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
- **Sample Preparation:** Place the **ethyl 3-methylpyridazine-4-carboxylate** sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle or an oil bath.
- **Temperature Reading:** Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- **Data Collection:** Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.
- **Pressure Correction:** If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary to determine the normal boiling point.

Method 2: Thiele Tube Method (for small quantities < 1 mL)

This micro-method is ideal when only a small amount of the substance is available.

Protocol:

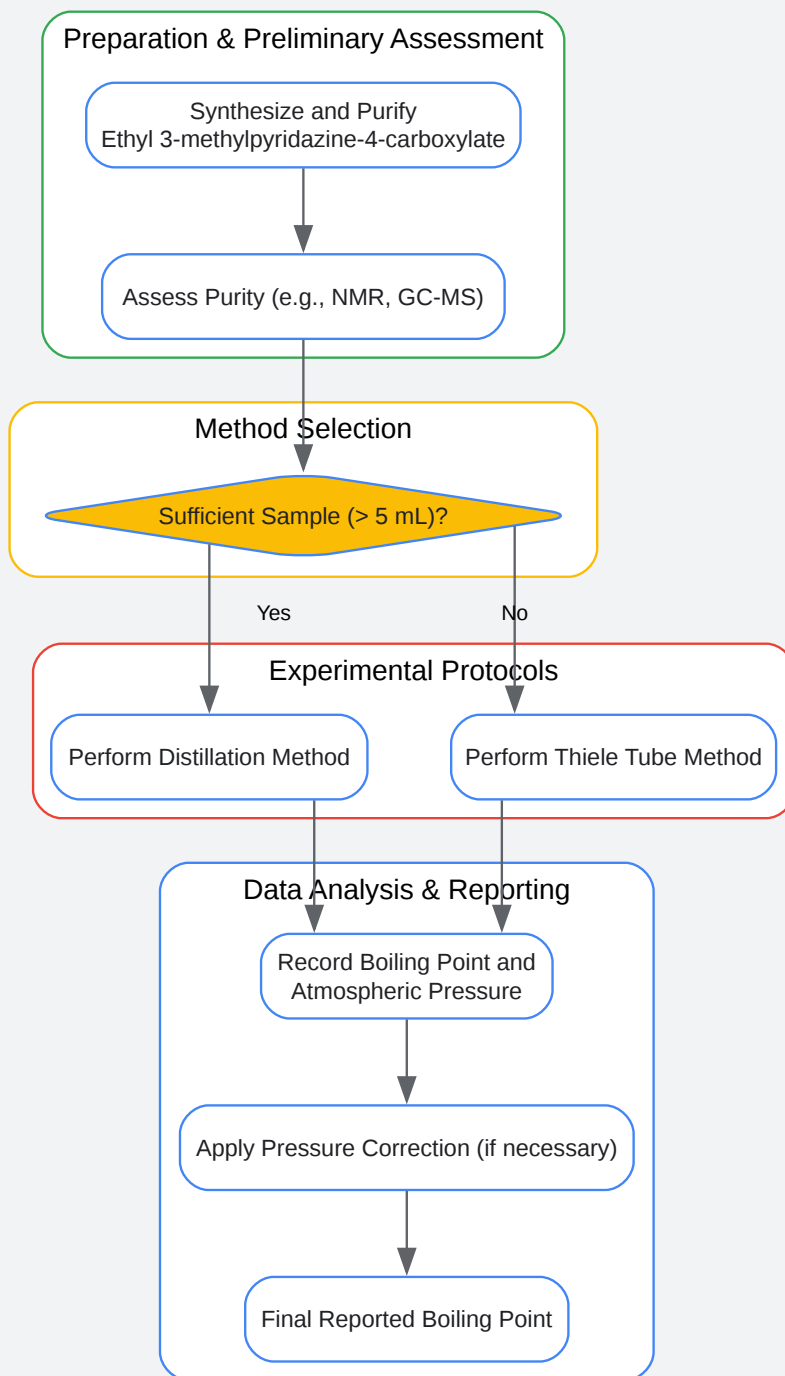
- **Sample Preparation:** Place a small amount of the **ethyl 3-methylpyridazine-4-carboxylate** into a small test tube or a melting point capillary tube that has been sealed at one end.
- **Capillary Inversion:** Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.
- **Apparatus Setup:** Attach the sample tube to a thermometer using a rubber band or a wire. Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

- Heating: Gently heat the side arm of the Thiele tube.
- Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
- Cooling and Data Collection: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary tube.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for determining the boiling point of a novel compound like **ethyl 3-methylpyridazine-4-carboxylate**.

Workflow for Boiling Point Determination

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Caption: A flowchart outlining the key steps for the experimental determination of the boiling point of a chemical compound.

Conclusion

While an experimentally determined boiling point for **ethyl 3-methylpyridazine-4-carboxylate** is not currently documented in readily accessible scientific literature, this guide provides a robust framework for its estimation and experimental determination. For professionals in research and drug development, obtaining a precise boiling point through the detailed protocols herein is a critical step for ensuring purity, optimizing reaction conditions, and developing scalable manufacturing processes. The provided workflow and comparative data serve as a valuable resource for the physicochemical characterization of this and other novel pyridazine derivatives.

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